Bismuth lead strontium calcium copper oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

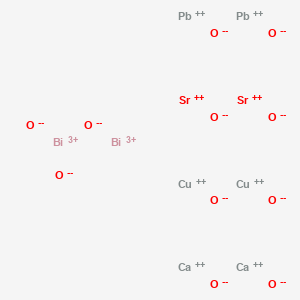

Bismuth strontium calcium copper oxide (BSCCO, pronounced bisko), is a type of cuprate superconductor having the generalized chemical formula Bi2Sr2Can−1CunO2n+4+x, with n = 2 being the most commonly studied compound . It was discovered as a general class in 1988 and was the first high-temperature superconductor which did not contain a rare-earth element . It shares a two-dimensional layered (perovskite) structure with superconductivity taking place in a copper-oxide plane .

Synthesis Analysis

BSCCO can be synthesized using combustion synthesis with an ignition temperature of 500°C for one hour . The synthesized powders are characterized using X-ray diffraction, scanning electron microscopy–energy dispersive spectroscopy, and differential scanning calorimetry–thermogravimetric analysis to determine the phases present and the particles morphology .Molecular Structure Analysis

BSCCO has a two-dimensional layered (perovskite) structure with superconductivity taking place in a copper-oxide plane . The grains in a polycrystalline wire must be in extremely good contact – they must be atomically smooth . Further, because the superconductivity resides substantially only in the copper-oxygen planes, the grains must be crystallographically aligned .Chemical Reactions Analysis

The processing parameters like carbonization time, and cation solution concentration can affect the properties of BSCCO .Physical And Chemical Properties Analysis

BSCCO is considered a “high-temperature” superconductor because it starts superconducting at about -288 Fahrenheit . It is astonishingly high among superconductors, which typically must be cooled to about -400 Fahrenheit .科学的研究の応用

Superconducting Films : It is used in creating superconducting films. Yamane et al. (1988) prepared superconducting films of bismuth strontium calcium copper oxides using chemical vapor deposition on MgO substrates, highlighting the material's potential in electronic applications (Yamane et al., 1988).

Microanalytical Studies : Howell et al. (1994) focused on the microanalytical study of defect formation in thin films of this material, shedding light on its structural and compositional complexities (Howell et al., 1994).

High-frequency Losses : Hammer and Srinivasan (1990) investigated the high-frequency losses in lead-substituted bismuth strontium calcium copper oxide superconductors. Their work provides insights into the electrical properties of these materials at microwave frequencies (Hammer & Srinivasan, 1990).

Mass Density Evolution : Wolf et al. (1996) studied the mass density evolution in the manufacturing of Ag-sheathed tapes of this material, contributing to the understanding of its physical properties and the optimization of its manufacturing process (Wolf et al., 1996).

Vanishing of Superconductivity : Manthiram and Goodenough (1988) researched the transition from itinerant-electron to small-polaron conduction in this material, offering insights into its superconducting mechanisms (Manthiram & Goodenough, 1988).

Laser Zone-Melted Thick Films : Levinson (1989) explored a method for preparing highly aligned thick films of superconducting bismuth strontium calcium copper oxide, contributing to the field of materials processing (Levinson, 1989).

Electrochemical Behavior and Sensors : Hwang et al. (2008) designed an electrochemical sensor using bismuth oxide for the determination of trace lead and cadmium, showcasing its potential in environmental monitoring (Hwang et al., 2008).

作用機序

Safety and Hazards

将来の方向性

A research team led by Harvard Professor of Physics and Applied Physics Philip Kim has demonstrated a new strategy for making and manipulating a widely studied class of higher-temperature superconductors called cuprates, clearing a path to engineering new, unusual forms of superconductivity in previously unattainable materials . This could theoretically fuel fledging industries like quantum computing, which rely on fleeting mechanical phenomena that are difficult to sustain .

特性

IUPAC Name |

dibismuth;dicalcium;dicopper;distrontium;lead(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.2Ca.2Cu.11O.2Pb.2Sr/q2*+3;4*+2;11*-2;4*+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRDXBKFTJIBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Pb+2].[Pb+2].[Bi+3].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2Ca2Cu2O11Pb2Sr2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.39e+03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116739-98-1 |

Source

|

| Record name | Bismuth lead strontium calcium copperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

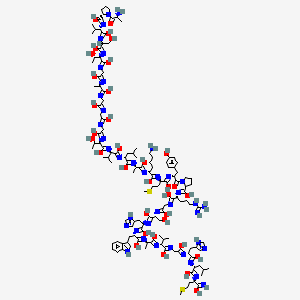

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)

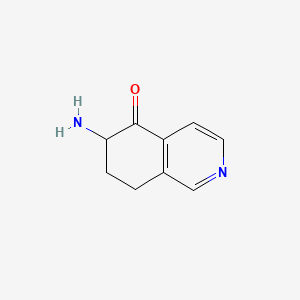

![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)

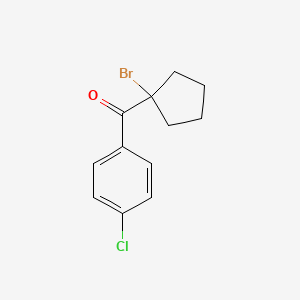

![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)